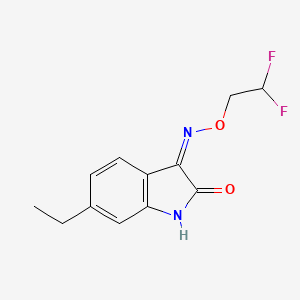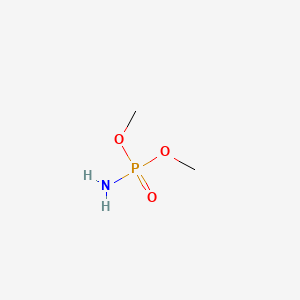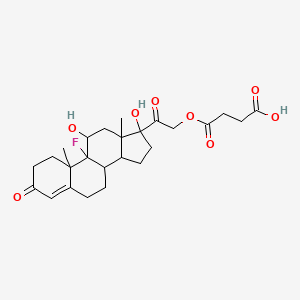
Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound 1-(2-dimethylaminoethyl)-adamantane hydrochloride is known for its potential biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-dimethylaminoethyl)-adamantane hydrochloride typically involves the reaction of 1-adamantyl nitrate with 2-dimethylaminoethylamine. The reaction is carried out in the presence of sulfuric acid, which facilitates the formation of the desired product . The reaction conditions include maintaining a specific temperature and using appropriate solvents to ensure the successful completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-quality 1-(2-dimethylaminoethyl)-adamantane hydrochloride.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-dimethylaminoethyl)-adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while reduction can produce reduced adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-dimethylaminoethyl)-adamantane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of antiviral drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-dimethylaminoethyl)-adamantane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-adamantylamine: Another adamantane derivative with similar structural features.
2-(dimethylamino)ethyl chloride hydrochloride: A related compound with a similar functional group.
Poly(2-(dimethylamino)ethyl methacrylate): A polymeric compound with similar chemical properties.
Uniqueness
1-(2-dimethylaminoethyl)-adamantane hydrochloride is unique due to its specific combination of the adamantane core and the dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
31897-95-7 |
|---|---|
Molekularformel |
C14H26ClN |
Molekulargewicht |
243.81 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH/c1-15(2)4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
VCWIQHZDDCAWHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC12CC3CC(C1)CC(C3)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



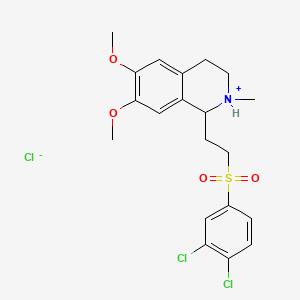



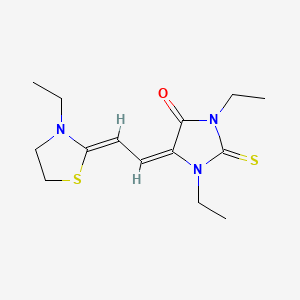
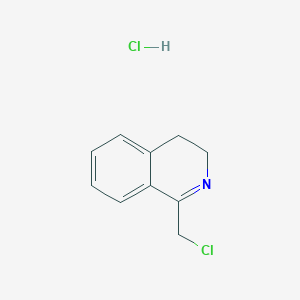
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
